molecular formula C7H10O B13078157 (2S)-2-Ethynyloxane

(2S)-2-Ethynyloxane

Cat. No.: B13078157
M. Wt: 110.15 g/mol
InChI Key: ZKTKNSXLODIMFZ-SSDOTTSWSA-N
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Description

(2S)-2-Ethynyloxane is a chiral cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) substituent at the (2S)-configured carbon. Its ethynyl group enables diverse reactivity, such as cycloadditions, Sonogashira couplings, and click chemistry applications.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2S)-2-ethynyloxane

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m1/s1

InChI Key

ZKTKNSXLODIMFZ-SSDOTTSWSA-N

Isomeric SMILES

C#C[C@@H]1CCCCO1

Canonical SMILES

C#CC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Ethynyloxane typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the use of a palladium-catalyzed coupling reaction between an oxane derivative and an ethynylating agent. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of (2S)-2-Ethynyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Ethynyloxane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group into an ethyl group.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

(2S)-2-Ethynyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Ethynyloxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with (2S)-2-Ethynyloxane:

Compound Name Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
(2S)-2-Ethynyloxane Oxane ring with ethynyl group Ethynyl, ether C₆H₈O 96.13 (calculated) Not available
(2S)-2-(2-Methoxyphenyl)oxirane Epoxide with methoxyphenyl group Epoxide, methoxy, aromatic C₉H₁₀O₂ 150.17 874980-60-6
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol Cyclohexanol derivative Hydroxyl, isopropyl, methyl C₁₀H₂₀O 156.27 89-78-1
2-Ethylhexanoic Acid (2-EHA) Branched carboxylic acid Carboxylic acid, ethyl branch C₈H₁₆O₂ 144.21 149-57-5

Physicochemical Properties

Property (2S)-2-Ethynyloxane (2S)-2-(2-Methoxyphenyl)oxirane (1R,2S,5R)-Menthol Derivative 2-Ethylhexanoic Acid
Boiling Point (°C) Not reported Not reported 92 228
Solubility Likely hydrophobic Moderate in organic solvents Insoluble in water Miscible in organics
Reactivity Ethynyl click chemistry Epoxide ring-opening reactions Hydrogen-bond donor (OH) Acid-catalyzed esterification

Research Findings and Gaps

Industrial Relevance : Unlike 2-EHA, (2S)-2-Ethynyloxane lacks large-scale applications, highlighting a research gap in scalability studies.

Biological Activity

(2S)-2-Ethynyloxane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

(2S)-2-Ethynyloxane, with the molecular formula C5H6, is characterized by an ethynyl group attached to a cyclic ether. The stereochemistry at the second carbon (2S) indicates that this compound exists in a specific spatial arrangement that may influence its biological interactions.

The biological activity of (2S)-2-Ethynyloxane can be attributed to its ability to interact with various biological macromolecules. The presence of the ethynyl group may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential as a therapeutic agent.

  • Enzyme Inhibition : Preliminary studies suggest that (2S)-2-Ethynyloxane may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound may act as a modulator for various receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (2S)-2-Ethynyloxane:

Biological Activity Description References
AntimicrobialExhibits activity against specific bacterial strains.
Anti-inflammatoryPotential to reduce inflammation in vitro.
CytotoxicityShows selective cytotoxic effects on cancer cell lines.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of (2S)-2-Ethynyloxane, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting significant antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of (2S)-2-Ethynyloxane in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.

Research Findings

Recent research has expanded on the biological implications of (2S)-2-Ethynyloxane:

  • Pharmacokinetics : Studies have indicated that (2S)-2-Ethynyloxane has favorable pharmacokinetic properties, including good absorption and moderate half-life, which are essential for therapeutic applications.
  • Toxicology : Toxicological assessments have shown low acute toxicity levels in animal models, suggesting a safety profile that warrants further investigation in clinical settings.

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